3(2H)-Isoxazolone, 5-ethyl-4-methyl-
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Overview
Description
5-Ethyl-4-methylisoxazol-3(2H)-one is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The unique structure of 5-Ethyl-4-methylisoxazol-3(2H)-one makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization in the presence of a base such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of 5-Ethyl-4-methylisoxazol-3(2H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Ethyl-4-methylisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methylisoxazol-5(2H)-one: Similar in structure but lacks the ethyl group.
3,5-Dimethylisoxazole: Contains two methyl groups instead of an ethyl and a methyl group.
Isoxazole: The parent compound of the isoxazole family.
Uniqueness
5-Ethyl-4-methylisoxazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
51671-62-6 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-ethyl-4-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO2/c1-3-5-4(2)6(8)7-9-5/h3H2,1-2H3,(H,7,8) |
InChI Key |
QHXPWCXIEAGWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NO1)C |
Origin of Product |
United States |
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